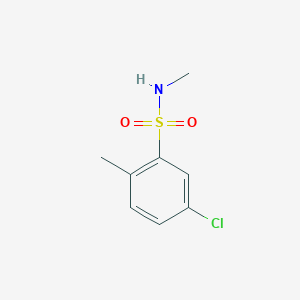

5-Chloro-N,2-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXNIKWHOHQNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro N,2 Dimethylbenzene 1 Sulfonamide

Precursor Synthesis and Halogenation Reactions in Sulfonamide Pathways

The synthesis of 5-Chloro-N,2-dimethylbenzene-1-sulfonamide fundamentally relies on the preparation of an appropriately substituted benzenesulfonyl chloride precursor. The key intermediate for this target molecule is 4-chloro-2-methylbenzenesulfonyl chloride. The synthetic routes to this precursor typically begin with simpler, commercially available aromatic compounds, such as 3-chlorotoluene (B144806) or p-nitrotoluene.

One established pathway involves the chlorosulfonation of 3-chlorotoluene. In this reaction, the starting material is treated with chlorosulfonic acid (ClSO₃H), a powerful electrophilic reagent. The directing effects of the substituents on the aromatic ring—the ortho, para-directing methyl group and the ortho, para-directing chloro group—guide the position of the incoming sulfonyl chloride group (-SO₂Cl). The primary product formed is the desired 4-chloro-2-methylbenzenesulfonyl chloride, where sulfonation has occurred para to the chlorine atom and ortho to the methyl group.

An alternative strategy begins with p-nitrotoluene. This compound can be sulfonated using chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride. smolecule.com This intermediate possesses the correct substitution pattern for subsequent transformations. The synthesis of a related compound, 5-amino-4-chloro-2-methylbenzene-1-sulfonamide, also starts from 2-methyl-5-nitrobenzenesulfonyl chloride, highlighting the utility of this precursor. smolecule.com

In a different multi-step sequence, a compound like 5-chloro-2-nitroaniline (B48662) can be converted into the corresponding diazonium salt. Subsequent reaction with sulfur dioxide in the presence of a copper catalyst can then generate the sulfonyl chloride, providing another route to a suitably functionalized intermediate. google.com These precursor syntheses are crucial as they establish the foundational substitution pattern of the final sulfonamide.

Sulfonamide Functional Group Formation Pathways

The formation of the sulfonamide functional group is a cornerstone of organosulfur chemistry. The most classic and widely employed method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgnih.gov In the case of this compound, this involves the reaction between the precursor, 4-chloro-2-methylbenzenesulfonyl chloride, and methylamine (B109427) (CH₃NH₂).

This reaction is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride ion. The reaction typically generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the amine reactant. wikipedia.org Therefore, the reaction is almost always carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to act as an acid scavenger. wikipedia.org

Table 1: General Conditions for Sulfonamide Formation

| Reactants | Reagents & Conditions | Product |

|---|

This synthetic step is highly efficient and forms the basis of the Hinsberg reaction, a classical chemical test used to distinguish between primary, secondary, and tertiary amines. wikipedia.org The rigidity of the sulfonamide functional group often results in the formation of crystalline products, which aids in purification by recrystallization. wikipedia.org Alternative methods are also being developed, such as the direct synthesis from thiols and amines using oxidizing agents like iodine, which bypasses the need for potentially unstable sulfonyl chloride intermediates. rsc.org

Derivatization Strategies and Functional Group Interconversions of Benzene-1-sulfonamide Scaffolds

The this compound scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can target the aromatic ring, the chloro substituent, or the sulfonamide moiety itself.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the activating, ortho/para-directing methyl group (-CH₃), the deactivating, ortho/para-directing chloro group (-Cl), and the strongly deactivating, meta-directing sulfonamide group (-SO₂NHCH₃). masterorganicchemistry.com

The available positions for substitution are C3, C4, and C6.

The -CH₃ group at C2 directs incoming electrophiles to the ortho (C3) and para (C5, occupied) positions.

The -SO₂NHCH₃ group at C1 directs to the meta (C3, C5) positions.

The -Cl group at C5 directs to the ortho (C4, C6) and para (C1, occupied) positions.

Nucleophilic Substitution Reactions and Transformations

The chemical structure of this compound allows for several types of nucleophilic reactions.

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C5 position can potentially be replaced by a strong nucleophile. The success of SₙAr reactions depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com In this molecule, the powerful electron-withdrawing sulfonamide group is para to the chlorine atom, which strongly activates this position for nucleophilic attack. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled. youtube.com This pathway allows for the introduction of various functionalities, such as amino, alkoxy, or cyano groups, by displacing the chlorine atom.

Table 2: Potential SₙAr Reactions

| Substrate | Nucleophile | Conditions | Potential Product |

|---|---|---|---|

| This compound | R-O⁻ (Alkoxide) | Heat, Polar aprotic solvent | 5-Alkoxy-N,2-dimethylbenzene-1-sulfonamide |

Transformations of the Sulfonamide Group: The sulfonamide moiety itself can undergo reactions. The proton on the nitrogen is acidic and can be removed by a strong base. The resulting anion can then be alkylated or undergo other reactions. Under certain conditions, the C-S bond or N-S bond can be cleaved, although this typically requires harsh reagents. For primary sulfonamides, reaction with thionyl chloride can yield N-sulfinylsulfonamides (RSO₂N=S=O), which are useful in cycloaddition reactions. drexel.edu

Coupling Reactions and Complex Structure Formation with Sulfonamide Moieties

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The aryl chloride functionality in this compound makes it a suitable substrate for such transformations, enabling the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an organoboron reagent with an organohalide, is a prominent example. Aryl chlorides can be effective coupling partners, often requiring specialized ligands to facilitate the catalytic cycle. nih.gov This reaction would allow for the formation of a new C-C bond at the C5 position, linking the sulfonamide scaffold to other aryl or alkyl groups.

Table 3: Representative Cross-Coupling Reaction

| Reaction | Substrates | Catalyst/Ligand | Result |

|---|

Other important cross-coupling reactions applicable here include the Buchwald-Hartwig amination (for C-N bond formation), the Sonogashira coupling (for C-C triple bond formation), and the Heck reaction (for C-C double bond formation). These methods significantly expand the synthetic utility of the benzenesulfonamide (B165840) scaffold. nih.gov

Stereoselective Synthesis Approaches for Chiral Sulfonamide Analogs

While this compound is itself achiral, the sulfonamide framework is a key component in many chiral molecules and asymmetric synthesis applications. acs.orgnih.gov Several strategies can be employed to prepare chiral analogs.

Atropisomeric Sulfonamides: Axial chirality can arise in sulfonamides if rotation around the nitrogen-aryl (N-C) bond is sufficiently restricted. researchgate.net This typically requires bulky substituents on both the sulfonamide nitrogen and in the ortho position of the benzene ring. While the N-methyl group in the title compound is small, replacing it with a bulkier group could lead to stable, separable atropisomers. Organocatalytic methods have been developed for the atroposelective synthesis of such chiral sulfonamides. researchgate.net

Introduction of Chiral Centers: Chirality can be introduced by using a chiral amine in the sulfonamide formation step instead of methylamine. For example, reacting 4-chloro-2-methylbenzenesulfonyl chloride with a single enantiomer of a chiral amine, such as (R)-α-methylbenzylamine, would produce a diastereomeric mixture if other chiral centers are present or a single chiral sulfonamide.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as those derived from camphor (B46023) or sugars, can be incorporated to direct stereoselective reactions on the sulfonamide scaffold. drexel.edunih.gov For instance, (1S)-(+)-10-Camphorsulfonamide is a well-known chiral building block. drexel.edu An auxiliary could be temporarily attached to the molecule, used to control the stereochemistry of a subsequent reaction, and then cleaved to reveal the chiral product. The preparation of chiral sulfinates from chiral alcohols like menthol (B31143) is a classic example that serves as a precursor to other chiral sulfur compounds. nih.gov

These stereoselective approaches are vital for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro N,2 Dimethylbenzene 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. Although specific spectra for 5-Chloro-N,2-dimethylbenzene-1-sulfonamide are not detailed in the available literature, the expected chemical shifts can be inferred from the analysis of related sulfonamide derivatives.

¹H NMR: In the ¹H NMR spectrum, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region, often between δ 8.78 and 11.3 ppm, due to the deshielding effect of the adjacent sulfonyl group. rsc.orgresearchgate.net The aromatic protons on the substituted benzene (B151609) ring would exhibit signals in the range of δ 6.51 to 7.70 ppm. rsc.org The two methyl groups, one attached to the nitrogen (N-CH₃) and one to the benzene ring (Ar-CH₃), would appear as singlets at distinct chemical shifts, providing clear evidence of their presence.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For sulfonamide derivatives, aromatic carbons typically resonate between δ 111 and 160 ppm. rsc.org The carbon atom of the methyl group attached to the nitrogen would have a characteristic shift, while the aromatic methyl carbon would appear at a slightly different field. For instance, in related acetamide (B32628) derivatives, the methyl carbon of an acetyl group appears around δ 24.5 ppm, and methoxy (B1213986) group carbons are found in the range of δ 55.39–56.06 ppm. rsc.org

Table 1: Expected ¹H and ¹³C NMR Data for this compound based on Analog Analysis

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.8 | 115 - 140 |

| N-H | 8.5 - 11.5 | - |

| Ar-CH₃ | 2.3 - 2.6 | 19 - 22 |

| N-CH₃ | 2.8 - 3.2 | 28 - 33 |

| Quaternary Ar-C | - | 130 - 150 |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds reported in the literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its derivatives, the most characteristic absorption bands are associated with the sulfonamide group.

The key IR absorptions for sulfonamides include:

S=O Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are prominent and typically appear in the regions of 1340–1320 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

N-H Stretching: The N-H stretching vibration of the sulfonamide group is usually observed in the range of 3300-3200 cm⁻¹.

S-N Stretching: The stretching vibration for the sulfur-nitrogen bond can be found around 900 cm⁻¹. rsc.org

Aromatic C-H Stretching: These vibrations are typically seen above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will show a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric stretch | 1340 - 1320 |

| Sulfonyl (S=O) | Symmetric stretch | 1160 - 1150 |

| Amine (N-H) | Stretch | 3300 - 3200 |

| Sulfonamide (S-N) | Stretch | ~900 |

| Aromatic C-H | Stretch | >3000 |

| C-Cl | Stretch | 800 - 600 |

Note: This table presents generally accepted ranges for the indicated functional groups.

Mass Spectrometry for Molecular Mass Confirmation (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀ClNO₂S), the nominal molecular weight is 219.69 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Studies on related p-chloro-N-alkylbenzenesulfonamides using electrospray ionization (ESI) mass spectrometry have shown characteristic fragmentation patterns. nih.gov A common fragmentation pathway involves the formation of a sulfoxylate (B1233899) anion in the negative ion mode (ESI-). nih.gov This technique is essential for confirming the identity of the synthesized compound and for analyzing potential byproducts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, extensive studies on its derivatives offer significant insights into its likely solid-state characteristics. acs.orgnih.gov

The crystal system and space group of sulfonamide derivatives are highly dependent on the nature and position of substituents, which influence the molecular packing. For example, N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide crystallizes in the triclinic system with space group P-1, while N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide adopts a monoclinic system (P2₁/c). nih.gov Another derivative, 4-Chloro-N-(2,5-dimethyl-phenyl)benzene-sulfonamide, crystallizes with two independent molecules in the asymmetric unit. nih.gov This variability highlights the sensitivity of the crystal packing to subtle molecular changes.

Table 3: Crystallographic Data for Selected Sulfonamide Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | Triclinic | P-1 | nih.gov |

| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | |

| 4-Chloro-N-(2,5-dimethyl-phenyl)benzene-sulfonamide | Triclinic | P-1 | nih.gov |

The conformation of sulfonamides is often described by the torsion angles around the S-N bond. The molecule is typically bent at the sulfur atom. For example, the C—SO₂—NH—C torsion angle in 4-Chloro-N-(2,5-dimethyl-phenyl)benzene-sulfonamide was found to be 65.3(2)° and 54.6(2)° for the two molecules in the asymmetric unit. nih.gov The orientation of the two aromatic rings relative to each other is also a key conformational feature. In many derivatives, the benzene rings are significantly tilted with respect to each other, with dihedral angles often ranging from 45° to 75°. nih.gov

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions. nih.govresearchgate.net The most common and robust interaction is the hydrogen bond between the sulfonamide N-H donor and a sulfonyl oxygen acceptor (N–H⋯O=S). nih.gov This interaction frequently leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif in the crystal lattice. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique for probing the electronic structure of molecules. It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the types of electronic transitions possible within a molecule, which are directly related to its chemical structure, particularly the presence of chromophores and conjugated π-electron systems.

For aromatic compounds like this compound, the principal chromophore is the substituted benzene ring. The electronic spectrum of such molecules is dominated by π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the benzene ring.

While specific, peer-reviewed experimental UV-Vis data for this compound is not extensively documented in readily available literature, its spectral characteristics can be reliably inferred from the analysis of structurally analogous compounds. The electronic absorption spectra of benzenesulfonamide (B165840) and its derivatives have been the subject of research, providing a solid basis for understanding the electronic transitions in the target molecule. researchgate.net Studies on monosubstituted benzenes have established that substituents alter the spectrum of benzene, which features a high-intensity band around 198 nm (the primary E2-band) and a lower-intensity, vibrationally-structured band between 230-270 nm (the secondary B-band). nist.gov

The substituents present in this compound—a chloro group, a methyl group, and an N-methylsulfonamide group—are all expected to act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Typically, they cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands. Research on a wide range of N-(substitutedphenyl)benzene sulphonamides confirms that their absorption spectra, generally appearing in the 200-400 nm range, are systematically influenced by the electronic effects of the substituents. researchgate.net

To provide a quantitative perspective, data for a closely related compound, p-toluenesulfonamide (B41071), which features a methyl group and a sulfonamide group on a benzene ring, is presented. This data, sourced from the NIST WebBook, serves as a practical reference. nist.gov The addition of a chloro group at the 5-position and another methyl group at the 2-position in the target compound would be expected to further modulate these absorption characteristics due to their electronic and steric influences.

Research Findings and Data

The electronic transitions in substituted benzenesulfonamides are primarily of the π → π* type. The benzene ring itself gives rise to transitions that are formally forbidden by symmetry but gain intensity through vibronic coupling and the reduction of symmetry by substitution.

Detailed research findings indicate:

The primary, high-energy π → π* transition (analogous to the A1g → B1u transition in benzene) is typically observed at shorter wavelengths, often below 230 nm.

The secondary, lower-energy π → π* transition (analogous to the A1g → B2u transition in benzene) appears at longer wavelengths, generally above 250 nm, and often displays fine vibrational structure, although this can be smoothed out in polar solvents. nist.gov

The presence of auxochromic groups like -Cl, -CH₃, and -SO₂NHR leads to a red shift of these bands compared to unsubstituted benzene. The magnitude of this shift depends on the electronic nature (electron-donating or -withdrawing) and the position of the substituent.

The following interactive table summarizes the UV-Vis absorption data for p-toluenesulfonamide, a structural analog of the target compound. This data illustrates the typical absorption regions for such molecules.

Note: The data presented is for p-toluenesulfonamide and serves as a reference due to the lack of specific published data for this compound. The absorption maxima for the target compound are expected to be in a similar range, with slight shifts due to the different substitution pattern.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro N,2 Dimethylbenzene 1 Sulfonamide and Analogs

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, provide a robust framework for understanding their behavior at a molecular level. nih.govmkjc.in

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. mkjc.inresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In studies of various benzene (B151609) sulfonamide derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and reactivity. mkjc.in For instance, a comprehensive study on a specific benzene sulfonamide derivative revealed a HOMO-LUMO energy gap that highlights the compound's stability. mkjc.in These calculations are fundamental in predicting how molecules like 5-Chloro-N,2-dimethylbenzene-1-sulfonamide might interact with biological targets.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzene Sulfonamide Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.5 |

Note: Data is illustrative and based on typical values for sulfonamide derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govscirp.org It is extensively used in drug design to understand how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein or enzyme. nih.govscirp.orgchemmethod.com

Studies on various sulfonamide analogs have demonstrated their potential to bind to a range of biological targets, including carbonic anhydrase IX (CA IX), a protein highly expressed in some cancer cells, and the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase. chemmethod.comtandfonline.com For example, a series of novel N,N-dimethylbenzenesulfonamide derivatives were docked into the active site of CA IX, revealing binding modes comparable to known inhibitors. tandfonline.comnih.gov Similarly, azo-based sulfonamides have been docked against the FGFR2 kinase receptor, with some compounds showing high docking scores that correlate with experimental activity. chemmethod.com These simulations provide critical information on binding affinities and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. chemmethod.comnih.gov

Table 2: Example Molecular Docking Results for a Sulfonamide Analog

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| FGFR2 Kinase | 4J98 | -6.24 | PHE 492, LYS 517, ASN 571 |

| Carbonic Anhydrase IX | 4BCW | -8.5 | His94, His96, His119, Thr200 |

Note: Data is illustrative and compiled from studies on various sulfonamide derivatives. chemmethod.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are built by finding statistically significant correlations between calculated molecular descriptors and experimentally determined activities. nih.gov

For sulfonamide derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against enzymes like carbonic anhydrase II (CA-II). nih.gov In one such study, DFT-based molecular descriptors, including dipole moment, electronegativity, and HOMO-LUMO energies, were used to develop a robust QSAR model. nih.gov The resulting model, a multiparametric linear equation, showed a high correlation coefficient (R² > 0.9), indicating its strong predictive power. nih.gov These models are invaluable for designing new, more potent sulfonamide-based inhibitors by highlighting the key structural features that influence their biological effects. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target over time. nih.govnih.gov These simulations are crucial for validating the stability of docking poses and understanding the flexibility of the ligand-receptor complex. nih.gov

MD simulations have been applied to study the binding of sulfonamide derivatives to various protein targets. nih.gov For example, simulations of a sulfonamide analog complexed with its target enzyme showed that the ligand remained stably bound within the active site throughout the simulation, confirming the docking results. nih.gov Analysis of the Root Mean Square Deviation (RMSD) of the complex over time can indicate the stability of the binding. nih.gov These simulations offer deeper insights into the dynamic nature of ligand-target interactions that are not captured by static docking models.

Hirshfeld Surface and Energy Framework Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. mkjc.innih.govresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. mkjc.innih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Aromatic Sulfonamide

| Interaction Type | Contribution (%) |

| H···H | 23.0 |

| O···H/H···O | 20.1 |

| Cl···H/H···Cl | 19.0 |

| C···C | 11.2 |

| C···H/H···C | 8.0 |

Note: Data is based on a representative analysis of a chloro-substituted aromatic compound and serves as an example. nih.gov

Emerging Research Directions and Future Perspectives for 5 Chloro N,2 Dimethylbenzene 1 Sulfonamide Analogs

Design and Synthesis of Next-Generation Sulfonamide Scaffolds for Targeted Therapies

The development of novel analogs of 5-Chloro-N,2-dimethylbenzene-1-sulfonamide is centered on creating next-generation scaffolds designed for high-potency and selective targeting of specific biological molecules involved in disease. The inherent versatility of the sulfonamide moiety allows for structural modifications to optimize interactions with therapeutic targets. tandfonline.com

A primary strategy involves the synthesis of hybrid compounds, where the core sulfonamide structure is linked to other bioactive pharmacophores. tandfonline.com This approach aims to create multifunctional molecules that can address complex diseases like cancer or diabetes. For instance, research has focused on designing sulfonamide derivatives that target oncogenic kinases, which are pivotal in many forms of leukemia and other cancers. nih.gov By using the crystallographic structures of known inhibitors complexed with their targets, such as the Flt3 kinase, researchers can guide the synthesis of new sulfonamide-based inhibitors with improved potency. nih.govresearchgate.net

Another key area is the modification of the sulfonamide scaffold to enhance its interaction with specific enzyme active sites. In the context of cancer therapy, derivatives are being designed to selectively inhibit tumor-associated carbonic anhydrase (CA) isozymes, such as CA IX. nih.govnih.gov These enzymes are often overexpressed in hypoxic tumors and play a crucial role in tumor cell survival. nih.gov The design strategy may involve linking the sulfonamide pharmacophore to hydrophilic moieties, like carbohydrates, to improve targeting and solubility. nih.gov

The following table summarizes examples of recently designed sulfonamide scaffolds and their targeted therapeutic applications.

| Scaffold Type | Therapeutic Target | Disease Application | Key Findings |

| Carbohydrate-based Sulfonamides | Carbonic Anhydrase IX (CA IX) nih.gov | Cancer | Compound 12g showed an IC50 of 7 nM against hCA IX, four times more potent than the clinical agent Acetazolamide. nih.gov |

| Thiazolone-Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) nih.gov | Breast Cancer, Bacterial Infections | Compounds 4e, 4g, 4h showed excellent CA IX inhibition (IC50: 10.93–25.06 nM) and significant antibacterial activity. nih.gov |

| Imine-linked Sulfonamides | α-glucosidase, α-amylase rsc.orgnih.gov | Diabetes | Derivatives 3a, 3b, 3h, 6 showed excellent α-glucosidase inhibition (IC50: 19.39–25.57 μM), more potent than acarbose. rsc.orgnih.gov |

| Ketenimine-Sulfonamide Conjugates | Nonhomologous DNA end-joining (NHEJ) pathway acs.org | Cancer | Novel synthesized molecules exhibit the potential to target proteins in the NHEJ pathway, showing cytotoxic ability. acs.org |

Integration with Advanced Drug Discovery Technologies (e.g., Click Chemistry, Combinatorial Libraries)

Modern drug discovery relies heavily on high-throughput technologies to accelerate the identification and optimization of lead compounds. For sulfonamide analogs, two powerful technologies are click chemistry and the generation of combinatorial libraries.

Click Chemistry: This concept refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for drug discovery. jk-sci.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used to link different molecular fragments together reliably. jk-sci.com In the context of sulfonamide synthesis, click chemistry can be used to connect the core sulfonamide scaffold to a wide variety of molecular building blocks, creating large libraries of diverse compounds. nih.gov For example, a classical aromatic sulfonamide pharmacophore can be linked to a sugar moiety through a rigid triazole linker formed by a click reaction, yielding glycoconjugate sulfonamides with potential antitumor activity. nih.gov Another emerging method is the Sulfur (VI) Fluoride Exchange (SuFEx) reaction, which allows for the efficient preparation of sulfonyl derivatives and is well-suited for building combinatorial libraries.

Combinatorial Libraries: Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov A "libraries from libraries" approach has been described for creating multiple distinct sulfonamide-based scaffolds from a common intermediate. nih.gov Using solid-phase synthesis, a core sulfonamide product can be systematically modified to generate diverse libraries of compounds, such as piperazine- or guanidine-linked sulfonamides. These libraries can then be screened against various biological targets to identify active compounds for conditions ranging from pain management to cancer. nih.gov The integration of computational chemistry with combinatorial library design allows for the creation of virtual libraries, which can be screened in silico to prioritize the synthesis of compounds with the highest likelihood of being active, saving significant time and resources. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for Sulfonamide Derivatives

While sulfonamides are historically known for their antimicrobial properties, ongoing research is uncovering a much broader range of biological activities, presenting new therapeutic opportunities for analogs of this compound. The structural versatility of the sulfonamide scaffold makes it a "privileged scaffold," capable of being adapted to interact with numerous biological targets. tandfonline.comtandfonline.com

Researchers are actively exploring sulfonamide derivatives for a variety of new applications:

Anticancer Agents: Beyond carbonic anhydrase inhibitors, sulfonamides are being developed to target other critical cancer pathways. This includes inhibiting oncogenic kinases like Flt3 and VEGFR2 in leukemia or targeting the DNA repair mechanisms in tumor cells. nih.govresearchgate.netacs.org

Antidiabetic Agents: Novel sulfonamide derivatives are being synthesized and evaluated as multitarget antidiabetic agents. rsc.org These compounds have shown the ability to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, and to stimulate glucose uptake, offering a comprehensive approach to managing hyperglycemia. rsc.orgnih.gov

Antimicrobial Agents: With rising antibiotic resistance, there is a critical need for new antimicrobial drugs. Research is focused on developing sulfonamide derivatives that are effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comtandfonline.com These novel sulfonamides may have different mechanisms of action than traditional sulfa drugs and can be bactericidal, preventing the formation of biofilms. tandfonline.com

Antileishmanial Agents: High-throughput screening has identified benzene (B151609) sulfonamide series with potent activity against Leishmania spp., the parasites responsible for leishmaniasis. nih.gov

Enzyme Inhibition: The sulfonamide scaffold has proven effective for inhibiting a wide range of enzymes beyond those already mentioned. This includes BACE1, an enzyme implicated in Alzheimer's disease, and various proteases. nih.gov

The following table provides examples of novel targets for sulfonamide derivatives.

| Biological Target Class | Specific Target Example | Potential Therapeutic Application | Reference |

| Kinases | Flt3, VEGFR2 | Acute Myeloid Leukemia (AML) | nih.govresearchgate.net |

| Enzymes (Metabolic) | α-glucosidase, α-amylase | Type 2 Diabetes | rsc.orgnih.gov |

| Enzymes (Cancer-related) | Carbonic Anhydrase IX | Various solid tumors | nih.govnih.gov |

| DNA Repair Pathways | Nonhomologous DNA end-joining (NHEJ) | Cancer | acs.org |

| Ion Channels | Zinc-Activated Channel (ZAC) | Neurological and physiological research | nih.gov |

| Parasitic Targets | Leishmania spp. amastigotes | Leishmaniasis | nih.gov |

Computational-Experimental Synergies in Lead Optimization and Preclinical Development

The process of transforming a promising "hit" compound into a viable drug candidate, known as lead optimization, is a complex, iterative process. ijpsjournal.com The integration of computational methods with experimental validation has become indispensable for accelerating this pipeline and is a key future direction for the development of this compound analogs. researchgate.net

Computational Approaches:

Virtual Screening and Molecular Docking: These techniques predict how a ligand (e.g., a sulfonamide analog) will bind to the 3D structure of a target protein. nih.govscirp.org This allows researchers to screen vast virtual libraries of compounds and prioritize those with the best-predicted binding affinity and interaction patterns for synthesis and experimental testing. ijpsjournal.com Docking studies were instrumental in developing sulfonamide inhibitors for targets like Flt3 kinase and EGFR tyrosine kinase. nih.govscirp.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov By building a QSAR model from an initial set of tested compounds, researchers can predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time, helping to confirm the stability of the binding interactions predicted by docking. nih.gov

AI and Machine Learning (AI/ML): AI-driven approaches are revolutionizing lead optimization. ijpsjournal.com Genetic algorithms can be used to generate thousands of new analogs from a hit compound, which can then be rapidly screened using computational models. nih.gov AI can also predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to identify candidates with better drug-like properties early in the process. ijpsjournal.comnih.gov

This synergy—where computational tools predict promising candidates and guide synthetic efforts, and experimental results feed back to refine the computational models—creates a powerful cycle of optimization. researchgate.net This integrated strategy reduces the number of compounds that need to be synthesized and tested, lowering costs and accelerating the timeline for developing new, safer, and more effective sulfonamide-based therapeutics. ijpsjournal.com

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-N,2-dimethylbenzene-1-sulfonamide, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-chloro-2-methylaniline with a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Key conditions include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Room temperature (RT) to mild heating (~40–60°C).

- Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Table 1 : Reaction Yields Under Varying Conditions (Hypothetical Data)

| Base Used | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | RT | 72 |

| Pyridine | THF | 40 | 85 |

| Sodium Carbonate | DCM/H₂O | RT | 68 |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., methoxy, sulfonamide, and chloro substituents).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How can computational modeling accelerate the design and optimization of this compound derivatives for specific biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation.

- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase or bacterial enzymes) to prioritize synthesis.

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures .

Example Workflow :

Perform DFT-based reaction path searches.

Validate docking results with in vitro assays.

Iterate using feedback from experimental data .

Q. What experimental strategies can resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition).

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro, methoxy) to isolate contributions to activity.

- Control Experiments : Test for off-target effects (e.g., cytotoxicity assays) and confirm target engagement via biophysical methods (e.g., SPR, ITC).

Case Study : - Contradiction : Compound A shows potent Gram-positive activity in Study X but is inactive in Study Y.

- Resolution : Verify bacterial strain differences, assay media (cation-adjusted Mueller-Hinton vs. standard broth), and compound solubility .

Data Interpretation and Reproducibility

Q. How should researchers address variability in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., mixing efficiency, temperature gradients).

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Purification Adjustments : Switch from column chromatography to fractional crystallization for large batches .

Q. What are best practices for validating sulfonamide derivatives as enzyme inhibitors in complex biological matrices?

- Methodological Answer :

- Selective Assays : Use fluorogenic substrates or coupled enzyme systems to minimize interference.

- Competition Studies : Compare inhibition in the presence/absence of endogenous sulfonamide-binding proteins (e.g., serum albumin).

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.